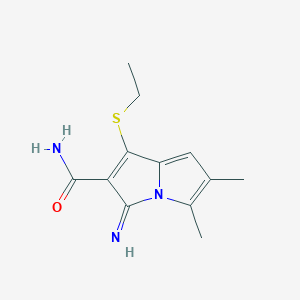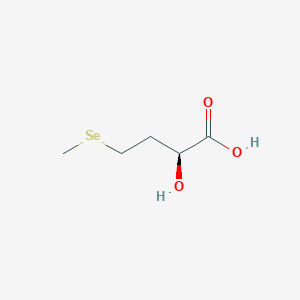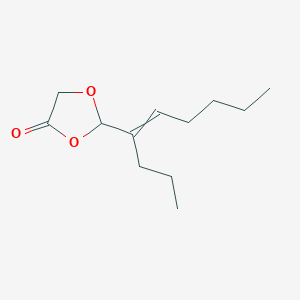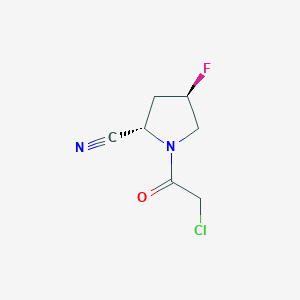![molecular formula C19H20INOSi B12599401 N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide CAS No. 646029-38-1](/img/structure/B12599401.png)
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide is a complex organic compound that belongs to the benzamide family. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by the presence of benzyl, iodo, and trimethylsilyl ethynyl groups attached to the benzamide core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Coupling: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit amyloid-beta aggregation, which is relevant in the context of Alzheimer’s disease . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Comparison
Compared to similar compounds, N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide is unique due to the presence of the iodo and trimethylsilyl ethynyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from other benzamide derivatives .
Properties
CAS No. |
646029-38-1 |
|---|---|
Molecular Formula |
C19H20INOSi |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-benzyl-2-iodo-N-(2-trimethylsilylethynyl)benzamide |
InChI |
InChI=1S/C19H20INOSi/c1-23(2,3)14-13-21(15-16-9-5-4-6-10-16)19(22)17-11-7-8-12-18(17)20/h4-12H,15H2,1-3H3 |
InChI Key |
YUVKDQKZVSYPQE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)

![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)


![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)

![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)

